molecular formula C9H17NO B14220424 2,6-Dimethylcyclohexyl methanimidate CAS No. 752928-21-5

2,6-Dimethylcyclohexyl methanimidate

Cat. No.: B14220424
CAS No.: 752928-21-5
M. Wt: 155.24 g/mol
InChI Key: UNOICZBWTQFIKK-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexyl methanimidate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylcyclohexyl methanimidate typically involves the reaction of 2,6-dimethylcyclohexanone with methanamine under specific conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylcyclohexyl methanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.

Scientific Research Applications

2,6-Dimethylcyclohexyl methanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohexyl methanimidate involves its interaction with specific molecular targets. The imidate group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,6-Dimethylcyclohexanone: A precursor in the synthesis of 2,6-Dimethylcyclohexyl methanimidate.

    2,6-Dimethylcyclohexyl methanamine: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its specific functional group and the resulting chemical properties.

Properties

CAS No.

752928-21-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2,6-dimethylcyclohexyl) methanimidate

InChI

InChI=1S/C9H17NO/c1-7-4-3-5-8(2)9(7)11-6-10/h6-10H,3-5H2,1-2H3

InChI Key

UNOICZBWTQFIKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1OC=N)C

Origin of Product

United States

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